1-Methyl-3H-phenoxazin-3-one

Description

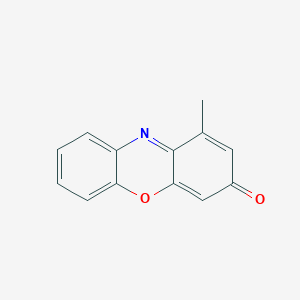

Structure

2D Structure

3D Structure

Properties

CAS No. |

74683-32-2 |

|---|---|

Molecular Formula |

C13H9NO2 |

Molecular Weight |

211.22 g/mol |

IUPAC Name |

1-methylphenoxazin-3-one |

InChI |

InChI=1S/C13H9NO2/c1-8-6-9(15)7-12-13(8)14-10-4-2-3-5-11(10)16-12/h2-7H,1H3 |

InChI Key |

OCXVSBGNBAKNIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C=C2C1=NC3=CC=CC=C3O2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 3h Phenoxazin 3 One and Its Analogues

Classical Approaches to Phenoxazinone Core Synthesis

Traditional methods for synthesizing the phenoxazinone core have been well-established, providing fundamental routes to this important heterocyclic system. These approaches typically involve condensation and cyclization reactions of specific precursors.

Condensation Reactions of Ortho-Aminophenols with Quinones

A primary and widely utilized method for constructing the phenoxazinone skeleton is the condensation reaction between ortho-aminophenols and quinones. thieme-connect.deacs.org This approach involves the reaction of an ortho-aminophenol derivative with a suitable quinone, often a halo-1,4-benzoquinone, leading to the formation of the phenoxazinone ring system. thieme-connect.dejournalijar.com The reaction of 2-aminophenols with 2-hydroxy-1,4-benzoquinones is another variation of this synthetic route. thieme-connect.de The versatility of this method allows for the synthesis of a variety of substituted phenoxazinones by choosing appropriately substituted starting materials. For instance, the condensation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted ortho-aminophenols has been used to prepare a range of 3H-phenoxazin-3-one derivatives. journalijar.com

A specific example is the synthesis of 7-amino-1-methyl-3H-phenoxazin-3-one and 7-amino-2-chloro-1-methyl-3H-phenoxazin-3-one. This is achieved by reacting N,N'-dichloro-1,4-benzoquinone diimine with 5-methylbenzene-1,3-diol in ethanol. thieme-connect.de This reaction highlights how different starting materials can be employed to generate specific phenoxazinone analogues.

Cyclization Reactions of N-Arylquinoneimines

The cyclization of N-arylquinoneimines presents another classical pathway to the phenoxazinone core. beilstein-journals.orgnih.gov These reactions often proceed through radical intermediates and are intramolecular in nature, making them efficient for forming cyclic products. wikipedia.org The process typically involves three main stages: the selective generation of a radical, a radical cyclization step, and the conversion of the resulting cyclized radical into the final product. wikipedia.org The cyclization step itself usually entails the attack of a radical on a multiple bond. wikipedia.org

A documented synthesis of 1-Methyl-3H-phenoxazin-3-one involves the heating of N-Acetyl-2,2',4-trimethoxy-6-methyldiphenylamine with pyridine (B92270) hydrochloride. The resulting melt is dissolved in water, extracted, and then subjected to aeration, leading to the formation of the target compound after chromatographic purification. thieme-connect.de

Strategies Involving Nitroso Compounds

The use of nitroso compounds offers a distinct classical route for phenoxazinone synthesis. google.com These methods often involve the condensation of nitroso compounds at elevated temperatures. google.com While effective, these processes can be toxic and require significant energy input. google.com The reaction of triphenylphosphine (B44618) with copper complexes derived from nitroso compounds has also been reported as a method to produce phenoxazine (B87303) derivatives. smolecule.com

Furthermore, phenoxazinium salts can be obtained from the reaction of arylamines, phenols, or gallic acid with nitrosoarylamines. thieme-connect.de The choice of reactants and conditions can influence the final product, with some reactions leading to the formation of both phenoxazinone and nitrosophenol products. wiley.com The steric and electronic properties of the starting materials play a crucial role in determining the ratio of these products. researchgate.net

Modern and Sustainable Synthetic Strategies for Phenoxazinone Derivatives

In recent years, there has been a significant shift towards developing more efficient, environmentally friendly, and sustainable methods for synthesizing phenoxazinone derivatives. These modern approaches often utilize metal catalysts or biocatalysts to achieve high yields and selectivity under milder reaction conditions.

Metal-Assisted Synthesis Procedures for Phenoxazinone Scaffolds

Transition metal complexes have emerged as powerful catalysts for the synthesis of phenoxazinone scaffolds. rsc.orgresearchgate.net Metals such as copper, cobalt, iron, and manganese have been successfully employed to catalyze the oxidative coupling of ortho-aminophenols, mimicking the function of the enzyme phenoxazinone synthase. rsc.orgnih.govrsc.orgrsc.orgresearchgate.net These metal-assisted procedures are often atom-economical and can be performed under sustainable conditions. rsc.orgresearchgate.net

For example, copper(II) complexes with Schiff base ligands have demonstrated significant phenoxazinone synthase mimetic activity, effectively catalyzing the conversion of ortho-aminophenol to the corresponding 2-aminophenoxazinone. rsc.orgijcce.ac.ir Similarly, various cobalt(II) and cobalt(III) complexes have been shown to be effective catalysts for this transformation. rsc.orgnih.gov The catalytic activity of these metal complexes is often influenced by the nature of the ligands and the coordination environment of the metal center. rsc.orgrsc.org

Table 1: Examples of Metal-Assisted Synthesis of Phenoxazinone Scaffolds

| Metal Catalyst | Ligand Type | Substrate | Product | Key Findings | Reference |

| Copper(II) Complexes | Tridentate Schiff Base | o-Aminophenol (OAP) | 2-Aminophenoxazinone (APX) | High conversion of OAP to APX was observed, with one complex showing a Kcat value of 6.2 x 10^6 h-1. | rsc.org |

| Cobalt(III) Complexes | Azide-bound | o-Aminophenol (OAP) and its derivatives | Corresponding Phenoxazinones | The presence of labile azide (B81097) ions in the metal coordination sphere contributes to high phenoxazinone synthase activity. | rsc.org |

| Cobalt(II) Complexes | Diazene Disulfonamide | o-Aminophenol (OAP) | 2-Aminophenoxazinone (APX) | The catalytic cycle proceeds via a free radical mechanism involving the oxidation of Co(II) to Co(III). | rsc.org |

| Mixed-Valence Co(II)/Co(III) Polymers | Schiff base and N,N-donor chelating ligands | o-Aminophenol | Phenoxazinone | These represent the first examples of mixed-valence cobalt coordination polymers with phenoxazinone synthase activity. | rsc.org |

| Mesoporous MCM-41-supported Copper Schiff base complex | Schiff Base | o-Aminophenol | Phenoxazinone | The heterogeneous catalyst showed superior stability and activity compared to its homogeneous counterpart with no metal leaching. | rsc.org |

Enzymatic Synthesis and Biocatalytic Approaches for Phenoxazinones

Biocatalytic methods, particularly those employing enzymes like laccase and phenoxazinone synthase (PHS), offer a green and highly efficient alternative for the synthesis of phenoxazinones. rsc.orgresearchgate.netresearchgate.net These enzymatic reactions typically occur in aqueous media under mild conditions, with water being the only byproduct, aligning with the principles of green chemistry. rsc.org

Laccase-catalyzed reactions involve the single-electron oxidation of ortho-aminophenol precursors to form ortho-quinone-imine intermediates. These intermediates then undergo further reactions to yield the final phenoxazinone product. rsc.org The use of whole fungal biomass, which secretes laccase, has also been explored as a cost-effective alternative to using purified enzymes. researchgate.net For instance, the fungus Fomes fomentarius has been shown to transform 3-amino-4-hydroxybenzenesulfonic acid into a phenoxazinone-type compound. researchgate.net

Phenoxazinone synthase, a copper-containing oxidase, naturally catalyzes the oxidative coupling of two molecules of a substituted ortho-aminophenol to form the phenoxazinone chromophore. rsc.orgnih.govumich.edu The mechanism of this complex oxidation has been studied in detail, revealing a sequence of two-electron oxidations and conjugate additions. nih.gov Researchers have also developed nanogels to immobilize PHS, enhancing its thermal and storage stability and making it a more robust biocatalyst for industrial applications. d-nb.info

Mimicry of Phenoxazinone Synthase Activity by Designed Metalloproteins and Complexes

Phenoxazinone synthase (PHS) is a copper-containing oxidase that naturally catalyzes the oxidative condensation of two o-aminophenol molecules to form the phenoxazinone chromophore. ijcce.ac.irijcce.ac.iracademie-sciences.fr This complex six-electron oxidation is the final step in the biosynthesis of actinomycin (B1170597). academie-sciences.fr Inspired by this natural process, chemists have developed a variety of synthetic metal complexes that mimic the function of PHS, providing efficient catalytic routes to phenoxazinones under laboratory conditions. ijcce.ac.irresearchgate.net

These biomimetic catalysts often employ transition metals such as copper (Cu), iron (Fe), cobalt (Co), and manganese (Mn) coordinated to carefully designed organic ligands. researchgate.netnih.gov The ligand structure is crucial as it helps to create a coordination environment around the metal ion that facilitates the catalytic cycle, which typically involves the aerobic oxidation of o-aminophenol (OAP) substrates. researchgate.net

Several mononuclear and polynuclear complexes have demonstrated significant PHS-mimicking activity. For instance, cobalt(II) and cobalt(III) complexes with polypyridine or Schiff base ligands have been shown to be effective catalysts. nih.govrsc.org The catalytic efficiency of these complexes is often quantified by the turnover number (kcat), which represents the number of substrate molecules converted per catalyst molecule per unit time. Studies have shown that factors such as the lability of co-ligands (e.g., azide ions) in the metal's coordination sphere can enhance catalytic activity. nih.govrsc.org Similarly, copper complexes, which most closely replicate the native enzyme's metal center, have been extensively studied, with some di- and tetranuclear complexes showing very high reaction rates. nih.govrsc.org Iron and manganese-based complexes also serve as functional models for PHS. ijcce.ac.iracademie-sciences.fr

The general mechanism involves the coordination of the o-aminophenol substrate to the metal center, followed by a series of electron transfer steps that generate reactive radical intermediates. rsc.org These intermediates then undergo oxidative dehydrogenation and coupling to form the final phenoxazinone product. rsc.org

| Metal Complex Type | Substrate | Catalytic Turnover (kcat) (h⁻¹) | Reference |

|---|---|---|---|

| cis-Dichlorocobalt(II) mononuclear complex (26) | o-Aminophenol (OAP) | 201.24 | rsc.org |

| cis-Dichlorocobalt(II) mononuclear complex (27) | o-Aminophenol (OAP) | 249.57 | rsc.org |

| Azide-bound Cobalt(III) complex (23) | o-Aminophenol (OAP) | 61.92 | nih.govrsc.org |

| Azide-bound Cobalt(III) complex (23) | 5-Methoxy-o-aminophenol (5MeOAP) | 112.12 | nih.govrsc.org |

| Azide-bound Cobalt(III) complex (23) | 4-Methoxy-o-aminophenol (4MeOAP) | 83.59 | nih.govrsc.org |

| Mononuclear Copper(II) complex (62) | o-Aminophenol (OAP) | 6.2 x 10⁶ | rsc.org |

| Heterometallic Cu₂II−MnII complex | o-Aminophenol (OAP) | 4966 | researchgate.net |

Laccase-Catalyzed Oxidations in Phenoxazinone Formation

Laccases are a class of multi-copper oxidoreductase enzymes that are gaining prominence as "green" catalysts in organic synthesis. nih.govnih.govunl.pt These enzymes utilize molecular oxygen as the oxidant and produce only water as a byproduct, making them an environmentally friendly alternative to traditional chemical oxidants. nih.govunl.pt Laccases are particularly effective in catalyzing the oxidation of phenolic and aminic substrates. nih.gov

The laccase-mediated synthesis of phenoxazinones involves the one-electron oxidation of an o-aminophenol derivative to form a highly reactive radical intermediate. nih.govresearchgate.net This enzymatic step initiates a cascade of non-enzymatic reactions where two of these radical intermediates couple to form the phenoxazinone structure. researchgate.net This process of oxidative cyclocondensation can be applied to a variety of substituted o-aminophenols, yielding a diverse range of phenoxazinone derivatives. nih.govrsc.org

The efficiency of the laccase-catalyzed reaction is influenced by the nature and position of substituents on the aromatic ring of the substrate. rsc.org Electron-donating groups on the benzene (B151609) ring generally lower the electrochemical potential of the substrate, making it more susceptible to oxidation and thus enhancing the reaction rate. rsc.org Fungal laccases, such as those from Pycnoporus cinnabarinus or the bacterial CotA-laccase from Bacillus subtilis, have proven to be efficient biocatalysts for these transformations, often resulting in good to excellent yields of the desired phenoxazinone products. nih.govresearchgate.netrsc.org This enzymatic approach represents a promising and sustainable method for the rational synthesis of diverse heterocyclic scaffolds. unl.ptrsc.org

Advanced Synthetic Protocols for Functionalized this compound Derivatives

Beyond biomimetic and enzymatic methods, a range of advanced chemical protocols has been developed to construct and functionalize the phenoxazinone scaffold, enabling access to a wide array of derivatives for various applications.

One-Pot Synthetic Strategies for Scaffold Diversity

One-pot synthesis, where multiple reaction steps are performed in a single reaction vessel without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and reduced waste. Several such strategies have been developed for phenoxazinone-related structures. For instance, a novel one-pot, multicomponent cascade cyclization has been established for preparing pyrido[3,2-a]phenoxazin-5-ones from simple o-aminophenols, paraformaldehyde, and enaminones. nih.gov In this reaction, the o-aminophenol plays multiple roles, highlighting the elegance of the cascade design. nih.gov

Another efficient approach involves the use of novel nanocatalysts. A mesoporous nanocatalyst, created by modifying an SBA-15 silica (B1680970) surface with a Ni(II) complex, has been successfully employed for the oxidative coupling of o-aminophenols to produce aminophenoxazinone derivatives. researchgate.net This method has been demonstrated with substrates like 3-amino-4-hydroxybenzoic acid and 2-amino-4-methylphenol (B1222752), yielding the corresponding phenoxazinones in high yields. researchgate.net Such one-pot strategies are highly valuable as they provide rapid access to molecular complexity and scaffold diversity from simple starting materials. researchgate.netmdpi.com

Nucleophilic Substitution Reactions in Phenoxazinone Synthesis

Nucleophilic substitution is a fundamental reaction in organic chemistry that has been effectively applied to the synthesis of phenoxazinone derivatives. A key strategy is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group on an aromatic ring.

A successful synthetic route to 8-aminophenoxazinones involves the SNAr reaction of substituted phenols with 2,4-dinitro-1-fluorobenzene (Sanger's reagent). acs.org This reaction forms a diphenylether intermediate, which then undergoes a series of transformations including demethylation, reduction of the nitro groups, and finally, oxidative cyclization to yield the target phenoxazinone. acs.org This multi-step sequence allows for the isolation and characterization of intermediates and enables the tuning of the final product's properties by varying the substituents on the starting phenol. acs.org Similarly, the condensation of substituted o-aminophenols with halo-1,4-benzoquinones, such as 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone, proceeds via nucleophilic substitution to form the phenoxazinone core. journalijar.com

Diversification via Substitution of Methyl and Other Ring Substituents

The functional and biological properties of phenoxazinones can be finely tuned by altering the substituents on the heterocyclic rings. Synthetic strategies are often designed to accommodate a wide range of starting materials, leading to a diverse library of final compounds.

For example, the synthesis of 2-Bromo-1,4-dimethoxy-8-methyl-3H-phenoxazin-3-one is achieved by condensing 2-amino-4-methylphenol with 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone. journalijar.com By simply changing the starting aminophenol to 2-aminophenol (B121084) or 2-amino-4-methoxyphenol, the corresponding 8-unsubstituted or 8-methoxy derivatives can be prepared, demonstrating the modularity of the synthesis. journalijar.com

Another approach involves the reaction of N,N'-dichloro-1,4-benzoquinone diimine with substituted resorcinols. The reaction with 5-methylbenzene-1,3-diol (5-methylresorcinol) yields 7-amino-1-methyl-3H-phenoxazin-3-one, among other products. thieme-connect.de Furthermore, the synthesis of novel 7-N-(β-alanyl)aminophenoxazin-3-one derivatives has been achieved with various alkyl substituents on the quinonoid portion of the ring system to enhance their properties as chromogenic substrates. nih.gov This diversification is crucial for developing compounds with specific characteristics, such as improved localization in biological assays or altered pharmacological activity. acs.org

Biosynthesis and Metabolic Pathways of Phenoxazinone Compounds

Microbial Production and Natural Occurrence of Phenoxazinones

Phenoxazinone structures are widespread in nature, produced by a diverse array of organisms. They are well-documented as secondary metabolites in bacteria, particularly within the genus Streptomyces, which is known for producing the antibiotic actinomycin (B1170597) D, a compound featuring a phenoxazinone chromophore. researchgate.netrsc.orgacs.org Fungi, such as Pycnoporus cinnabarinus, also synthesize phenoxazinone pigments like cinnabarinic acid. nih.govnih.govresearchgate.net The natural occurrence of these compounds extends to insects, where they function as ommochrome pigments in eyes, and have even been isolated from Australian marsupials. researchgate.netacs.org

In the soil environment, phenoxazinone compounds can be formed through the microbial transformation of other allelochemicals. For instance, benzoxazolinones (BOA) and 6-methoxy-benzoxazolin-2-one (MBOA), which are released by the roots of certain plants like wheat, rye, and maize, are microbially converted into 2-amino-3H-phenoxazin-3-one (APO) and 2-amino-7-methoxy-3H-phenoxazin-3-one (AMPO), respectively. researchgate.net This transformation highlights the role of soil microbes in the generation of these biocidal compounds. researchgate.net

The specific compound 1-Methyl-3H-phenoxazin-3-one is related to intermediates in these pathways. Research using substituted aminophenols has shown that the substrate determines the final product. For example, the use of 5-methyl-2-aminophenol as a substrate for phenoxazinone synthase results in the formation of a related dihydro-2-aminophenoxazinone, demonstrating how methylated precursors can lead to specific methylated phenoxazinone structures. nih.govresearchgate.net

Elucidation of Enzymatic Mechanisms in Phenoxazinone Biosynthesis

The formation of the phenoxazinone core is a multi-step oxidative process catalyzed by several types of enzymes. The elucidation of these mechanisms has been a key area of research, revealing intricate catalytic strategies.

Role of Native Phenoxazinone Synthase (PHS)

Phenoxazinone synthase (PHS) is a pivotal enzyme in the biosynthesis of many phenoxazinones, most notably the actinocin (B1199408) chromophore of actinomycin D in Streptomyces antibioticus. researchgate.netumich.edu PHS is a copper-containing oxidase that catalyzes the complex, six-electron oxidative condensation of two molecules of a substituted o-aminophenol. nih.govresearchgate.netacademie-sciences.fr

The enzyme exists in two main forms, a dimer and a more stable and active hexamer, which becomes predominant in older, antibiotic-producing cultures. umich.edunih.gov The hexameric structure features a unique fifth copper atom, a type 2 copper center, which helps stabilize the oligomer. nih.gov

The catalytic mechanism of PHS proceeds through a sequence of three consecutive two-electron oxidations. nih.gov The process begins with the oxidation of an o-aminophenol to a quinone imine intermediate. nih.govresearchgate.net This highly reactive intermediate is then trapped by a second molecule of o-aminophenol. Following another oxidation and a second conjugate addition, a final two-electron oxidation yields the phenoxazinone product. nih.gov Studies with substituted o-aminophenols, such as 5-methyl-2-aminophenol, have been instrumental in trapping reaction intermediates and elucidating this stepwise mechanism. nih.govresearchgate.net

| Enzyme | Source Organism | Substrate Example | Product |

| Phenoxazinone Synthase (PHS) | Streptomyces antibioticus | 4-methyl-3-hydroxyanthraniloyl pentapeptide | Actinomycin D |

| Phenoxazinone Synthase (PHS) | Streptomyces antibioticus | 5-methyl-2-aminophenol | Dihydro-2-aminophenoxazinone |

Involvement of Laccase and Peroxidases in Oxidative Coupling

Besides the specialized PHS, other oxidoreductases like laccases and peroxidases can also catalyze the formation of phenoxazinones. nih.govresearchgate.netcore.ac.uk Laccases are blue multicopper oxidases that, like PHS, use molecular oxygen as the final electron acceptor to oxidize a broad range of phenolic and aminophenolic substrates. nih.govrsc.org This capability has been harnessed for the in vitro synthesis of compounds like cinnabarinic acid using laccase from the fungus Pycnoporus cinnabarinus. nih.gov

Peroxidases perform similar oxidative coupling reactions but differ from laccases and PHS in their requirement for hydrogen peroxide as the oxidizing agent. core.ac.uk The general mechanism for both enzyme types involves a one-electron oxidation of the phenolic substrate to create a phenoxy radical. core.ac.uk These radicals can then undergo non-enzymatic coupling to form dimers and polymers, including the phenoxazinone skeleton. core.ac.ukacs.org

| Enzyme Family | Oxidizing Agent | Key Feature |

| Phenoxazinone Synthase (PHS) | O₂ | Specialized for phenoxazinone biosynthesis (e.g., Actinomycin) |

| Laccase | O₂ | Broad substrate specificity, no H₂O₂ required |

| Peroxidase | H₂O₂ | Requires hydrogen peroxide as a cofactor |

Molecular Mechanisms of Chromophore Formation (e.g., Tyrosinase Homologs, Copper Chaperones)

Detailed molecular studies have uncovered specific protein machinery involved in phenoxazinone biosynthesis. A prominent example is the pathway for grixazone, a phenoxazinone secondary metabolite from Streptomyces griseus. nih.govresearchgate.net This pathway involves two key proteins: GriF, a tyrosinase homolog, and GriE, a protein similar to copper chaperones. nih.govebi.ac.uk

GriE is responsible for activating GriF by delivering copper ions to its active site, a mechanism analogous to other copper-dependent enzyme systems. nih.govebi.ac.uk The activated GriF, a novel o-aminophenol oxidase, then oxidizes the precursor 3-amino-4-hydroxybenzaldehyde (B3244675) (3,4-AHBAL) to an o-quinone imine. nih.gov This intermediate subsequently undergoes non-enzymatic coupling to form the phenoxazinone chromophore of grixazone. nih.govebi.ac.uk Unlike true tyrosinases, GriF shows a preference for o-aminophenol substrates over catechol-type substrates and lacks monophenolase activity. nih.gov Tyrosinases from other sources, such as mushrooms, are also known to catalyze the oxidative cyclocondensation of 2-aminophenol (B121084) to form 2-aminophenoxazin-3-one. researchgate.netnih.gov

Regulation of Phenoxazinone Biosynthetic Pathways

The production of phenoxazinones, as with many secondary metabolites, is tightly regulated within the host organism to coordinate with growth and environmental conditions.

Catabolite Repression of Phenoxazinone Synthase

The biosynthesis of phenoxazinone synthase in Streptomyces antibioticus is under stringent control by catabolite repression. nih.govnih.govasm.org The presence of rapidly metabolizable carbon sources, particularly glucose, severely represses the synthesis of both PHS and the final antibiotic, actinomycin. nih.govnih.gov

In a chemically defined medium, PHS synthesis is initiated only after the depletion of glucose. nih.govasm.org Conversely, carbon sources that support a slower growth rate, such as galactose, are permissive for the expression of PHS and subsequent antibiotic production. nih.govasm.org This regulation occurs at the transcriptional level; PHS mRNA levels are significantly lower in cultures grown with glucose compared to those grown with galactose. asm.orgnih.gov This ensures that the energetically expensive process of secondary metabolite production is delayed until after the primary growth phase is complete. nih.govasm.org

| Regulatory Mechanism | Effector Molecule | Effect on PHS Synthesis |

| Catabolite Repression | Glucose | Severe repression of transcription |

| Catabolite Repression | Galactose | Allows for transcription and synthesis |

Chemical Reactivity and Transformation Mechanisms of 1 Methyl 3h Phenoxazin 3 One

Redox Chemistry and Associated Transformations

Detailed experimental studies specifically characterizing the oxidation and reduction pathways, as well as the electrochemical activity of 1-Methyl-3H-phenoxazin-3-one, are not extensively available in the reviewed scientific literature. The following subsections outline the expected areas of redox chemistry based on the phenoxazinone core, though specific mechanisms for the 1-methyl derivative remain to be fully elucidated.

Specific oxidation pathways for this compound have not been detailed in the available research. For the broader class of phenoxazinones, oxidation reactions are a key aspect of their chemistry, often involving the heterocyclic nitrogen and the quinone-imine system. However, without experimental data, the specific products and mechanisms for the 1-methyl derivative are speculative.

The reduction of the 3H-phenoxazin-3-one core typically involves the quinone-imine system. While the well-known derivative Resorufin can be reduced to a non-fluorescent dihydro derivative (Hydroresorufin), specific studies detailing the reduction products and pathways for this compound are not present in the surveyed literature.

A specific electrochemical characterization of this compound, including data from techniques like cyclic voltammetry, is not described in the available scientific reports. Such characterization would be necessary to determine its redox potentials and the kinetics of its electron transfer processes.

Substitution and Addition Reactions on the Phenoxazinone Core

The reactivity of the 3H-phenoxazin-3-one scaffold towards nucleophilic reagents is well-documented and is primarily directed at the p-quinone imine fragment. nih.gov The presence of multiple electrophilic centers allows for several competing reaction pathways, including nucleophilic substitution, Schiff base formation, and Michael addition. nih.gov The specific pathway taken often depends on the reaction conditions and the nature of the nucleophile. nih.gov

The 3H-phenoxazin-3-one core is susceptible to nucleophilic substitution, particularly at the C-2 position. nih.gov Analysis of the electron density distribution in the molecule reveals that the C-2 carbon is the most electrophilic center. nih.gov In the absence of an acidic catalyst, nucleophilic attack, especially by amines, preferentially occurs at this position. nih.gov This reaction proceeds via a nucleophilic substitution of hydrogen (SNH) mechanism. nih.gov

For instance, the reaction of sterically hindered 3H-phenoxazin-3-one derivatives with arylamines, when performed by heating the melted reactants at high temperatures (220–250 °C), yields 2-(arylamino)-3H-phenoxazin-3-ones. nih.govresearchgate.net This demonstrates the favorability of the C-2 position for nucleophilic attack under thermal conditions. nih.gov

In addition to substitution at C-2, the 3H-phenoxazin-3-one core can undergo reactions at the C-1 and C-3 positions. nih.gov

Schiff Base Formation: The carbonyl group at the C-3 position is a key site for condensation reactions. In the presence of a protonic acid catalyst (e.g., p-toluenesulfonic acid), the reaction of 3H-phenoxazin-3-ones with amines proceeds via a classical carbonyl-amine condensation to form a Schiff base, or a 3-imino derivative. nih.gov This pathway is particularly efficient with highly basic amines. nih.gov The initially formed adducts can then undergo subsequent cyclization reactions. nih.gov

Michael Addition: The C-1 position of the phenoxazinone ring can act as a Michael acceptor. nih.gov This conjugate addition is another of the three principal reaction pathways for nucleophiles attacking the core structure. nih.gov While less commonly favored than Schiff base formation or substitution at C-2, it remains a possible transformation depending on the specific reactants and conditions. nih.gov

The diverse reactivity of the 3H-phenoxazin-3-one core allows for the synthesis of a wide range of functionalized derivatives. The competition between these pathways is a critical factor in synthetic design.

Interactive Data Table: Reactivity of the 3H-Phenoxazin-3-one Core

| Position | Reaction Type | Conditions | Product Type |

| C-1 | Michael Addition | Varies | 1-Substituted Adduct |

| C-2 | Nucleophilic Substitution (SNH) | Thermal (no acid) | 2-Amino Derivatives |

| C-3 | Schiff Base Formation | Acid Catalysis | 3-Imino Derivatives |

Environmental Fate and Biotransformation of Phenoxazinone Derivatives

Microbial Transformation Pathways in Soil and Aquatic Environments

Microbial activity is a primary driver in the transformation of phenoxazinone derivatives in both soil and aquatic environments. nih.gov Microorganisms utilize these compounds as sources of carbon, nitrogen, and energy, employing a variety of metabolic pathways to break them down. nih.gov

In soil environments, the transformation of benzoxazolinones, which are precursors to aminophenoxazinones, has been a key area of study. The degradation of these compounds is predominantly a result of microbial activity, as evidenced by the lack of transformation in sterilized soil. A critical enzymatic reaction in this process is the opening of the heterocycle of benzoxazolinones, a step carried out by γ-lactamase found in fungi such as Fusarium species and the bacterium Acinetobacter calcoaceticus. frontiersin.org This initial cleavage leads to the formation of 2-aminophenol (B121084) (AP), a pivotal intermediate. frontiersin.org

Further microbial transformations of 2-aminophenol can proceed through several pathways. One significant pathway is the oxidative dimerization of 2-aminophenol to produce 2-aminophenoxazin-3-one (APO). frontiersin.org This conversion is catalyzed by phenoxazinone synthase enzymes, which can contain either copper or iron in their active sites. researchgate.net Additionally, 2-aminophenol can undergo acetylation by both fungi and bacteria to form 2-acetylamino-(3H)-phenoxazin-3-one (AAPO). frontiersin.orgresearchgate.net

The specific microbial species involved in these transformations are diverse. For instance, Pseudomonas laurentiana, Arthrobacter sp., the yeast Papiliotrema baii, and Pantoea ananatis have been identified as microorganisms capable of transforming these compounds. frontiersin.org

Information on the microbial degradation of phenoxazinone derivatives in aquatic environments is less specific. However, the general principles of microbial degradation of organic pollutants in aquatic systems apply. nih.govepa.gov Microorganisms such as bacteria, fungi, and algae play a role in the breakdown of various organic compounds. mdpi.com It is expected that similar enzymatic processes observed in soil, such as those catalyzed by oxidoreductases, hydrolases, and lyases, would also be active in aquatic microbial communities to transform phenoxazinone derivatives. nih.govnih.gov

Table 1: Key Microbial Players in the Transformation of Phenoxazinone Precursors

| Microorganism Type | Specific Examples | Role in Transformation |

|---|---|---|

| Bacteria | Acinetobacter calcoaceticus, Pseudomonas laurentiana, Arthrobacter sp., Pantoea ananatis | Heterocycle cleavage of benzoxazolinones, acetylation of 2-aminophenol. frontiersin.org |

| Fungi | Fusarium species | Production of γ-lactamase for heterocycle opening. frontiersin.org |

| Yeast | Papiliotrema baii | Transformation of benzoxazinoid derivatives. frontiersin.org |

Photolytic and Hydrolytic Degradation Processes

In addition to microbial action, abiotic factors such as photolysis and hydrolysis contribute to the degradation of phenoxazinone derivatives in the environment.

Photolytic Degradation: Photolysis, the breakdown of compounds by light, can be a significant degradation pathway for phenoxazinone derivatives, particularly in aquatic systems where they are exposed to sunlight. While direct photolytic studies on this compound are unavailable, research on related compounds suggests that the phenoxazinone ring system can be susceptible to photo-oxidation. frontiersin.org For instance, 2-aminophenoxazin-3-one (APO) can be slowly degraded by photo-oxidation. frontiersin.org The rate and extent of photolytic degradation are influenced by factors such as the wavelength and intensity of light, the presence of photosensitizing agents in the water, and the chemical structure of the specific phenoxazinone derivative.

Hydrolytic Degradation: Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of phenoxazinone derivatives to hydrolysis can vary depending on the pH of the surrounding medium and the specific substituents on the phenoxazinone core. For some related heterocyclic compounds, the rate of hydrolysis is significantly influenced by pH. While specific data on the hydrolysis of this compound is not available, the ester and amide-like functionalities within the phenoxazinone structure could potentially be susceptible to hydrolysis under certain environmental conditions. Studies on other complex organic molecules have shown that hydrolysis can be a significant degradation pathway in aqueous environments. mdpi.com

Identification of Transformation Products and Metabolites in Environmental Systems

The transformation of phenoxazinone derivatives in the environment leads to the formation of various byproducts and metabolites. The identification of these transformation products is crucial for understanding the complete environmental fate of the parent compounds.

In soil, the microbial transformation of benzoxazolinone precursors gives rise to several well-characterized metabolites. As previously mentioned, 2-aminophenol (AP) is a key intermediate. frontiersin.org From AP, two major transformation products are formed:

2-Aminophenoxazin-3-one (APO): Formed through the oxidative dimerization of 2-aminophenol. frontiersin.org

2-Acetylamino-(3H)-phenoxazin-3-one (AAPO): Formed via the acetylation of 2-aminophenol. frontiersin.orgresearchgate.net

The identification of metabolites in aquatic systems is less documented for this specific class of compounds. However, it is plausible that similar transformation products as those found in soil would be formed, given the overlap in microbial enzymatic capabilities. nih.gov Furthermore, photolytic and hydrolytic degradation in aquatic environments could lead to the formation of additional, unique degradation products.

Table 2: Major Identified Transformation Products of Phenoxazinone Precursors in Soil

| Precursor Compound | Key Intermediate | Major Transformation Products |

|---|---|---|

| Benzoxazolinones (e.g., BOA, MBOA) | 2-Aminophenol (AP) | 2-Aminophenoxazin-3-one (APO) frontiersin.org, 2-Acetylamino-(3H)-phenoxazin-3-one (AAPO) frontiersin.orgresearchgate.net |

Spectroscopic and Structural Characterization of 1 Methyl 3h Phenoxazin 3 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, as well as correlations from two-dimensional NMR experiments, the precise structure of 1-Methyl-3H-phenoxazin-3-one and its derivatives can be established. researchgate.netagrisearch.cnebi.ac.uk

¹H NMR Data Analysis

The proton NMR spectrum of a 7-dimethylamino-1-methyl-3H-phenoxazin-3-one derivative reveals characteristic signals that correspond to the different types of protons in the molecule. amazonaws.com The aromatic protons appear as multiplets in the downfield region, typically between δ 6.15 and 7.56 ppm. amazonaws.com The methyl group attached to the phenoxazine (B87303) core shows a singlet at approximately δ 2.37 ppm. amazonaws.com For the dimethylamino-substituted derivative, the six protons of the two methyl groups attached to the nitrogen atom resonate as a singlet around δ 3.10 ppm. amazonaws.com

In another example, 2-hydroxy-8-methyl-3H-phenoxazin-3-one, the hydroxyl proton gives a singlet at δ 10.78 ppm, while the aromatic protons are observed between δ 6.42 and 7.62 ppm. rsc.org The methyl group protons appear as a singlet at δ 2.41 ppm. rsc.org For 2-bromo-1,4-dimethoxy-8-methyl-3H-phenoxazin-3-one, the aromatic protons are seen as a multiplet between δ 6.96 and 7.49 ppm, the two methoxy (B1213986) groups as singlets at δ 3.83 and 3.78 ppm, and the methyl group as a singlet at δ 2.34 ppm. journalijar.com

Interactive Table: ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Compound | Ar-H | -CH₃ | -N(CH₃)₂ | -OH | -OCH₃ | Reference |

| 7-Dimethylamino-1-methyl-3H-phenoxazin-3-one | 6.15-7.56 (m) | 2.37 (s) | 3.10 (s) | - | - | amazonaws.com |

| 2-Hydroxy-8-methyl-3H-phenoxazin-3-one | 6.42-7.62 (m) | 2.41 (s) | - | 10.78 (s) | - | rsc.org |

| 2-Bromo-1,4-dimethoxy-8-methyl-3H-phenoxazin-3-one | 6.96-7.49 (m) | 2.34 (s) | - | - | 3.83 (s), 3.78 (s) | journalijar.com |

¹³C NMR Data Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 7-dimethylamino-1-methyl-3H-phenoxazin-3-one, the carbonyl carbon (C=O) of the phenoxazinone ring appears significantly downfield at δ 185.97 ppm. amazonaws.com The carbons of the aromatic rings resonate in the range of δ 96.29 to 153.47 ppm. amazonaws.com The methyl carbon of the 1-methyl group has a chemical shift of δ 16.78 ppm, while the carbons of the dimethylamino group are found at δ 40.36 ppm. amazonaws.com

For 2-hydroxy-8-methyl-3H-phenoxazin-3-one, the carbonyl carbon is observed at δ 180.6 ppm. rsc.org The aromatic carbons have chemical shifts ranging from δ 104.4 to 156.1 ppm, and the methyl carbon is at δ 20.8 ppm. rsc.org In the case of 2-bromo-1,4-dimethoxy-8-methyl-3H-phenoxazin-3-one, the carbonyl carbon resonates at δ 171.3 ppm, the aromatic carbons between δ 115.2 and 152.5 ppm, the methoxy carbons at δ 60.8 and 60.1 ppm, and the methyl carbon at δ 21.2 ppm. journalijar.com The chemical shifts in ¹³C NMR are influenced by the electron-withdrawing carbonyl group and the electron-donating ether oxygen, leading to a polarization of the π-conjugated system. researchgate.netoup.com

Interactive Table: ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Compound | C=O | Aromatic C | -CH₃ | -N(CH₃)₂ | -OCH₃ | Reference |

| 7-Dimethylamino-1-methyl-3H-phenoxazin-3-one | 185.97 | 96.29-153.47 | 16.78 | 40.36 | - | amazonaws.com |

| 2-Hydroxy-8-methyl-3H-phenoxazin-3-one | 180.6 | 104.4-156.1 | 20.8 | - | - | rsc.org |

| 2-Bromo-1,4-dimethoxy-8-methyl-3H-phenoxazin-3-one | 171.3 | 115.2-152.5 | 21.2 | - | 60.8, 60.1 | journalijar.com |

Application of Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in unambiguously assigning the proton and carbon signals and confirming the molecular structure. wikipedia.orgnobelprize.org COSY experiments establish correlations between coupled protons, typically those on adjacent carbon atoms, which helps to trace out the spin systems within the molecule. wikipedia.org HSQC experiments correlate directly bonded proton and carbon atoms, providing a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the assignments of the attached protons from the ¹H NMR spectrum. wikipedia.org These techniques are particularly valuable for complex derivatives of this compound, where signal overlap in one-dimensional spectra can make assignments challenging. agrisearch.cnebi.ac.ukwikipedia.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. journalijar.com Electrospray ionization (ESI) is a common soft ionization technique used for these compounds, often yielding the protonated molecular ion [M+H]⁺. journalijar.comresearchgate.net

For instance, the ESI-MS of 2-bromo-1,4-dimethoxy-8-methyl-3H-phenoxazin-3-one shows a prominent [M+H]⁺ peak at an m/z (mass-to-charge ratio) of 351. journalijar.com This corresponds to the molecular formula C₁₅H₁₂BrNO₄. journalijar.com Similarly, 7-dimethylamino-1-methyl-3H-phenoxazin-3-one gives a molecular ion peak at m/z 254.1055, which is consistent with its calculated exact mass for the molecular formula C₁₅H₁₄N₂O₂. amazonaws.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule with a high degree of confidence. rsc.org

Fragmentation patterns observed in the mass spectrum can provide further structural information by revealing stable fragments and characteristic losses.

Interactive Table: Mass Spectrometry Data for this compound Derivatives

| Compound | Molecular Formula | Ionization Method | [M+H]⁺ (m/z) | Reference |

| 2-Bromo-1,4-dimethoxy-8-methyl-3H-phenoxazin-3-one | C₁₅H₁₂BrNO₄ | ESI | 351 | journalijar.com |

| 7-Dimethylamino-1-methyl-3H-phenoxazin-3-one | C₁₅H₁₄N₂O₂ | EI | 254.1055 (Exact Mass) | amazonaws.com |

| 2-Hydroxy-8-methyl-3H-phenoxazin-3-one | C₁₃H₁₀NO₃ | HRMS (ESI) | 228.0655 | rsc.org |

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. journalijar.comrsc.org In this compound and its derivatives, several characteristic IR absorption bands are observed.

A strong absorption band corresponding to the C=O (carbonyl) stretching vibration is typically found in the region of 1640-1653 cm⁻¹. journalijar.com The C=N stretching vibration of the phenoxazine ring system appears around 1605-1620 cm⁻¹. journalijar.com The C-O-C (ether) linkage shows characteristic stretching bands, often in the range of 1188-1198 cm⁻¹. journalijar.com For derivatives containing methoxy groups, C-OCH₃ stretching vibrations are observed around 1249-1261 cm⁻¹ and 1028-1038 cm⁻¹. journalijar.com These characteristic absorption bands provide clear evidence for the presence of the core phenoxazinone structure and any additional functional groups. researchgate.net

Interactive Table: Characteristic IR Absorption Frequencies (cm⁻¹) for this compound Derivatives

| Compound | C=O Stretch | C=N Stretch | C-O-C Stretch | C-OCH₃ Stretch | Reference |

| 2-Bromo-1,4-dimethoxy-8-methyl-3H-phenoxazin-3-one | 1643 | 1608 | 1192 | 1252, 1033 | journalijar.com |

| 2-Bromo-1,4,8-trimethoxy-3H-phenoxazin-3-one | 1640 | 1605 | 1188 | 1249, 1028 | journalijar.com |

| 2-Bromo-8-chloro-1,4-dimethoxy-3H-phenoxazin-3-one | 1653 | 1620 | 1198 | 1261, 1038 | journalijar.com |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of this compound and its derivatives. researchgate.netnih.gov These compounds typically exhibit strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their color. nih.govbeilstein-journals.org

The UV-Vis spectrum of phenoxazinone derivatives is characterized by intense absorption bands. For example, derivatives of 6,8-di-tert-butyl-2-(arylamino)-3H-phenoxazin-3-one in toluene (B28343) show absorption maxima (λmax) in the range of 439-459 nm. researchgate.net The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the phenoxazinone core. researchgate.net

Some derivatives of this compound also exhibit fluorescence, meaning they can emit light after being electronically excited. nih.govnih.gov For instance, certain quinoxalinophenoxazine derivatives, synthesized from 3H-phenoxazin-3-one, show fluorescence emission when excited with UV light. nih.gov The study of the absorption and emission properties is important for applications such as fluorescent probes and organic light-emitting diodes. nih.gov

Interactive Table: UV-Vis Absorption and Fluorescence Data for this compound Derivatives

| Compound/Derivative Class | Solvent | Absorption λmax (nm) | Emission λfl (nm) | Reference |

| 6,8-di-tert-butyl-2-(arylamino)-3H-phenoxazin-3-ones | Toluene | 439-459 | - | researchgate.net |

| Quinoxalino[2,3-b]phenoxazine derivatives | Toluene | - | Yes (λex = 365 nm) | nih.gov |

| Resorufin (a related phenoxazin-3-one) | - | 540 (Excitation) | 590 | nih.gov |

X-ray Crystallography for Solid-State Molecular Structure Determination

For instance, the molecular structures of various 2-(arylamino)-3H-phenoxazin-3-one derivatives have been determined using single-crystal X-ray crystallography. nih.govbeilstein-journals.org These studies reveal that the geometry of the central phenoxazin-3-one fragment is largely conserved across different substitutions. nih.govbeilstein-journals.org

A detailed crystallographic analysis has been reported for 1,3-dinitro-10H-phenoxazine, a related phenoxazine derivative. lew.ro The study provides specific data on its crystal system, space group, and unit cell dimensions, which are crucial for understanding the packing of phenoxazine-based molecules in the solid state. lew.ro Similarly, a study on a silver(I) complex of 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazin-3-one utilized single-crystal X-ray diffraction to determine the coordination environment of the silver ion, which is bonded to the heterocyclic nitrogen atoms of the phenoxazinone ligands. tandfonline.com

Furthermore, research on a series of dissymmetric phenoxazines has detailed their crystal packing, which is often characterized by anti-cofacial π–π stacking interactions. acs.org The planarity of the phenoxazine core is a key feature, although it can be influenced by the nature and position of substituents. acs.org

Below is a table summarizing the crystallographic data for a representative phenoxazine derivative, 1,3-dinitro-10H-phenoxazine, to illustrate the type of information obtained from X-ray crystallography.

Table 1: Crystallographic Data for 1,3-dinitro-10H-phenoxazine lew.ro

| Parameter | Value |

| Chemical Formula | C₁₂H₇N₃O₅ |

| Formula Weight | 273.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2345(3) |

| b (Å) | 5.9798(2) |

| c (Å) | 16.9202(5) |

| α (°) | 90 |

| β (°) | 96.125(3) |

| γ (°) | 90 |

| Volume (ų) | 1130.41(6) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.606 |

This interactive table provides a summary of the crystallographic parameters determined for 1,3-dinitro-10H-phenoxazine.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. The oxidation or reduction of phenoxazine and its derivatives can lead to the formation of stable radical cations or neutral radicals. lew.rowayne.edu EPR spectroscopy is instrumental in characterizing these paramagnetic species by providing information about the distribution of the unpaired electron within the molecule through the analysis of g-values and hyperfine coupling constants.

While specific EPR data for the radical of this compound is not detailed in the available literature, studies on related phenoxazine radicals provide representative findings. For example, the oxidation of 1,3-dinitro-10H-phenoxazine has been shown to produce a neutral radical, which was characterized by EPR spectroscopy. lew.ro The simulation of the resulting spectrum yielded specific hyperfine coupling constants for the nitrogen and various hydrogen atoms, indicating delocalization of the unpaired electron. lew.ro

In another study, a water-soluble phenoxazine derivative was investigated as an electroactive material for flow batteries. acs.org The one-electron reduction of this compound formed a stable radical species, which was confirmed by a strong EPR signal showing distinct hyperfine coupling interactions. acs.org The delocalization of the radical within the molecular skeleton contributes to its stability. acs.org

The g-value is a key parameter obtained from an EPR spectrum, which is characteristic of the radical's electronic environment. For many organic radicals, the g-value is close to that of a free electron (approximately 2.0023). Deviations from this value can provide insight into the nature of the atoms on which the unpaired electron is localized. Hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N), and the resulting splitting pattern and coupling constants reveal the extent of the electron's delocalization.

The table below presents representative EPR data for phenoxazine-based radicals from the literature to exemplify the parameters obtained from this technique.

Table 2: Representative EPR Data for Phenoxazine Radicals

| Radical Species | g-value | Hyperfine Coupling Constants (a) in Gauss (G) or mT | Reference |

| 1,3-dinitro-10H-phenoxazine neutral radical | N/A | aN = 6.8 G; aH = 3.6, 2.5, 1.2, 1.1, 0.7, 0.5 G | lew.ro |

| Condensed phenoxazine dimer radical cation | N/A | a(¹⁴N) = 0.761 mT | i-repository.net |

| Water-soluble methylated phenoxazine radical cation (mCBred+•) | N/A | aN1 = 5.8; aN2 = 5.4; aH1 = 4.9; aH2 = 4.6; aH3 = 4.4; aH4 = 3.8; aH5 = 1.0 (values not specified in G or mT) | acs.org |

| Cobalt(III) phenoxazinylate radical complex | ~2.0 | N/A | wayne.edu |

This interactive table showcases typical hyperfine coupling constants and g-values for various phenoxazine radical species as determined by EPR spectroscopy.

Structure Activity Relationship Sar Studies of 1 Methyl 3h Phenoxazin 3 One Derivatives

Correlating Structural Modifications with Biological Activity Profiles

The biological activity of phenoxazinone derivatives is highly sensitive to modifications of both the substituent groups and the core heterocyclic system. Research has demonstrated that even minor chemical alterations can lead to substantial changes in efficacy and mechanism of action.

The nature and position of substituents on the phenoxazinone ring are critical determinants of biological activity, particularly for applications such as anticancer agents. Studies on polycyclic phenoxazinones, which are structurally related to the DNA-intercalating antibiotic actinomycin (B1170597) D, have elucidated clear SAR trends. unibas.itunibas.it

The electronic properties of substituents play a dominant role. The introduction of electron-donating groups, such as methyl groups, at any position on the aromatic ring consistently leads to a significant decrease in cytotoxic activity, in some cases by a factor of 10 to 100. unibas.itresearchgate.net This reduction in potency is attributed to electronic effects that likely diminish the molecule's ability to interact effectively with its biological target, rather than to steric hindrance. unibas.it Conversely, the presence of electron-withdrawing groups, such as nitro (NO₂), chloro (Cl), or cyano (CN) groups, enhances cytotoxic activity. unibas.it A nitro group, particularly at positions R1 or R2 of the A ring in pyridophenoxazinones, has been shown to markedly increase potency. unibas.itresearchgate.net

While all methyl-substituted derivatives tested in these studies showed lower activity than the unsubstituted parent compound, the position of the methyl group does have a nuanced effect on the degree of potency reduction. unibas.it Moreover, the fundamental structure of the phenoxazinone itself is vital; a simple 3H-phenoxazin-3-one nucleus lacking key functional groups, such as a 2-amino group, demonstrates markedly lower biological activity, highlighting the importance of specific interaction points for DNA binding. unibas.it For instance, substituting the hydrogen at the C-2 position with chlorine has been shown to increase potency, reinforcing the importance of substituent choice. researchgate.net

Table 1: Effect of Substituents on Cytotoxicity of 5H-Pyrido[3,2-a]phenoxazin-5-one Derivatives

| Compound Type | Substituent (R) | Electronic Effect | Relative Cytotoxic Activity | Reference |

|---|---|---|---|---|

| Nitro-substituted | -NO₂ | Electron-withdrawing | High | unibas.it |

| Chloro-substituted | -Cl | Electron-withdrawing | High | unibas.it |

| Cyano-substituted | -CN | Electron-withdrawing | High | unibas.it |

| Methyl-substituted | -CH₃ | Electron-donating | Low (10-100 fold decrease) | unibas.itresearchgate.net |

| Unsubstituted | -H | Neutral | Moderate | unibas.it |

Alterations to the fundamental phenoxazinone core structure profoundly influence pharmacological activity by changing the molecule's shape, size, and electronic distribution, which in turn affects its interaction with biological targets like DNA.

A prime example is the development of pyridophenoxazinones, where a pyridine (B92270) ring is fused to the phenoxazinone scaffold. In these analogs, the position of the pyridine nitrogen atom is critical for the DNA binding mechanism. unibas.it For potent DNA intercalation, the nitrogen atom must be in a specific position (designated the 'W' position) to facilitate crucial hydrogen bonds with the DNA backbone. unibas.itunibas.it The low antiproliferative activity of isomers where this nitrogen is absent or in a different location confirms its essential role. unibas.it Interestingly, some isomers with the nitrogen in an alternative ('X') position have exhibited unexpectedly high activity, suggesting they may operate through a different mechanism of action that warrants further investigation. unibas.it

Furthermore, the presence of specific functional groups on the core is paramount. The 2-amino group on the phenoxazinone system of actinomycin D is crucial for its activity, forming a key hydrogen bond with DNA. unibas.it Derivatives of 3H-phenoxazin-3-one that lack this group, or where it has been converted to an N-acetyl group, are substantially less active. unibas.it

Rational Design and Optimization of Phenoxazinone-Based Ligands

The insights gained from SAR studies provide a foundation for the rational design and optimization of phenoxazinone-based ligands for specific biological targets. This process is a strategic, hypothesis-driven approach rather than a random screening of compounds.

A primary strategy involves modifying the core scaffold to enhance interactions with a known target. The design of pyridophenoxazinones, for example, was a deliberate effort to create a new class of DNA intercalators by incorporating a nitrogen atom at a position analogous to the critical 2-amino group of the actinomycin chromophore, thereby aiming to improve DNA binding and, consequently, cytotoxic activity. unibas.it Optimization of these leads involves the systematic variation of substituents on the aromatic rings, guided by SAR principles. For instance, the knowledge that electron-withdrawing groups enhance cytotoxicity directs the synthesis of analogs bearing nitro or halogen groups. unibas.it

Computational chemistry plays a significant role in modern rational design. Theoretical calculations, such as determining the Lowest Unoccupied Molecular Orbital (LUMO) coefficients, can predict the most likely sites for chemical reactions. This was used to improve the synthesis of specific pyridophenoxazinone isomers by predicting that nucleophilic attack would occur preferentially at certain positions on the quinolin-5,8-dione precursor, thus guiding the reaction conditions to enhance yield and selectivity. unibas.it

Another facet of rational design involves creating synthetic molecules that mimic the function of enzymes involved in phenoxazinone biosynthesis, such as phenoxazinone synthase. sci-hub.seresearchgate.net By designing metal complexes that can catalyze the formation of the phenoxazinone scaffold, researchers gain deeper insight into its synthesis, which can be leveraged to produce novel derivatives. nih.gov

Table 2: Strategies in Rational Design of Phenoxazinone Derivatives

| Design Strategy | Approach | Example | Outcome | Reference |

|---|---|---|---|---|

| Core Modification | Fuse a pyridine ring to the phenoxazinone scaffold. | Synthesis of 5H-pyrido[3,2-a]phenoxazin-5-one. | Enhanced DNA binding and high cytotoxic activity. | unibas.it |

| Substituent Optimization | Introduce electron-withdrawing groups based on SAR data. | Synthesis of nitro- and chloro-substituted pyridophenoxazinones. | Increased antiproliferative potency. | unibas.it |

| Computational Guidance | Use LUMO calculations to predict reactive sites for synthesis. | Improved metal-assisted synthesis of a specific pyridophenoxazinone isomer. | Enhanced reaction yield and selectivity. | unibas.it |

| Biomimicry | Design metal complexes that mimic phenoxazinone synthase. | Development of copper and cobalt complexes for catalytic synthesis. | Insights into reaction mechanisms and new synthetic routes. | nih.gov |

Mechanistic Insights Derived from SAR Analysis

SAR studies are not only predictive but also explanatory, offering profound mechanistic insights into how these molecules function at a molecular level. By correlating specific structural features with changes in biological activity, researchers can deduce the underlying mechanisms of action and biosynthesis.

For the highly active pyridophenoxazinones, SAR analysis strongly supports a mechanism of DNA intercalation. The requirement for a planar, polycyclic system, the critical role of the pyridine nitrogen's position for hydrogen bonding, and the influence of electronic substituents on potency all point to this mode of action. unibas.itunibas.it Molecular modeling has further validated this, showing that the most active compounds fit snugly between DNA base pairs, stabilized by specific hydrogen bonds and π-π stacking interactions. unibas.it The observation that electron-donating methyl groups reduce activity due to electronic effects, not steric bulk, further refines this mechanistic model. unibas.it

SAR has also been indispensable in unraveling the complex biosynthetic pathway of the phenoxazinone chromophore, which is catalyzed by the enzyme phenoxazinone synthase. researchgate.net By using various substituted 2-aminophenols as substrates, researchers could strategically block the reaction at different intermediate stages. For example, using 5-methyl-2-aminophenol as the substrate caused the reaction to halt at the dihydro-2-aminophenoxazinone stage. researchgate.net This and other "blocked" intermediates allowed for the piecing together of a multi-step mechanism involving a sequence of three separate two-electron oxidations. researchgate.net

Furthermore, the finding that one of the key addition steps in the biosynthesis results in a racemic (equal mixture of stereoisomers) product provided the crucial insight that this particular step likely occurs outside of the enzyme's chiral active site. researchgate.net This detail illuminates the dynamic interplay between the enzyme catalyst and the substrate molecules as they are assembled into the final product.

Finally, the development of quantitative structure-activity relationship (QSAR) models, which use computational descriptors to mathematically correlate molecular structure with biological activity, represents a powerful tool for deriving mechanistic understanding. sci-hub.seresearchgate.net

Computational Chemistry and Modeling of 1 Methyl 3h Phenoxazin 3 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties of phenoxazinone systems. researchgate.netresearchgate.net DFT methods are used to calculate molecular geometries, electronic distribution, and spectroscopic parameters, which can then be correlated with experimental findings. researchgate.netbeilstein-journals.org

For the parent compound, 3H-phenoxazin-3-one, and its derivatives, DFT calculations have been employed to determine theoretical 1H- and 13C-NMR chemical shifts. researchgate.net These calculations, often performed using large basis sets and incorporating solvent effects through models like the Polarizable Continuum Model (PCM), show a good correlation with experimental NMR data. researchgate.net This agreement validates the computational model and allows for a detailed interpretation of the electronic structure. The chemical shifts in 3H-phenoxazin-3-one can be explained by the successive polarization of the π-conjugated framework by the electron-withdrawing carbonyl group and the π-donating ether oxygen. researchgate.net

DFT calculations also provide insights into the reactivity of the molecule. By mapping the distribution of electronic density, it is possible to identify the most electrophilic and nucleophilic centers within the molecule. nih.gov For instance, in reactions of 3H-phenoxazin-3-one derivatives with amines, the distribution of electron density suggests that nucleophilic attack is most likely to occur at the C(2) position, which is the most electrophilic center. nih.gov This predictive capability is crucial for understanding and designing synthetic pathways.

Furthermore, DFT has been used to study the electronic isomerism in radicals of phenoxazinone derivatives. researchgate.netresearchgate.net For example, calculations on the 6,8-di-tert-butyl-3H-phenoxazin-3-one oxime radical, using methods like DFT/B3LYP/6-311++G**, have shown the existence of two close-in-energy electronic isomers, where the spin density is localized on different atoms. researchgate.netresearchgate.net

| Derivative | Computational Method | Basis Set | Key Findings | Reference |

|---|---|---|---|---|

| 3H-phenoxazin-3-one and substituted derivatives | DFT, PCM | Large basis sets | Good correlation between calculated and experimental 13C NMR chemical shifts; explained electronic effects of substituents. | researchgate.net |

| 6,8-di-tert-butyl-2-(arylamino)-3H-phenoxazin-3-ones | DFT | B3LYP/6-311++G(d,p) | Calculated molecular geometry and electronic density distribution. | beilstein-journals.org |

| 6,8-di-tert-butyl-3H-phenoxazin-3-one oxime radical | DFT, ab initio, CASSCF | B3LYP/6-311++G**, MP2/def2-svp | Predicted two stable electronic isomers (electromers) with different spin density localization. | researchgate.netresearchgate.net |

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction of small molecules like 1-Methyl-3H-phenoxazin-3-one with biological macromolecules such as DNA and proteins. researchgate.neticts.res.in

The phenoxazinone core is a well-known DNA intercalating agent, a property responsible for the biological activity of compounds like actinomycin (B1170597) D. unibas.itresearchgate.net Computational modeling is essential for elucidating the precise mechanism of this interaction. Molecular mechanics and dynamics simulations are used to build three-dimensional models of phenoxazinone derivatives complexed with DNA. unibas.itresearchgate.net

For example, studies on 5H-pyrido[3,2-a]phenoxazin-5-one, a polycyclic analogue, involved molecular dynamics simulations with explicit solvent molecules to investigate its binding to a DNA octamer. unibas.it These simulations help visualize the intercalation process, where the planar phenoxazinone ring inserts itself between DNA base pairs. unibas.itresearchgate.net The stability of the resulting drug-DNA complex is analyzed by monitoring parameters like total energy and root-mean-square deviation (rmsd) over time. unibas.it The simulations reveal that the stability of the complex is driven by a combination of stacking forces and specific electrostatic interactions, such as hydrogen bonds between the phenoxazinone derivative and the DNA backbone or bases. unibas.itresearchgate.net Docking tools like Autodock and Surflex have been shown to accurately reproduce the crystallographic structures of known DNA intercalators, making them valuable for virtual screening and designing new DNA-targeting molecules. nih.gov

Molecular docking is a widely used computational method to predict the binding mode and affinity of a ligand to a protein's active site. researchgate.netnih.gov This approach is critical in drug discovery for identifying potential enzyme inhibitors. nih.gov The process involves generating various conformations of the ligand within the enzyme's binding pocket and scoring them based on binding energy calculations. nih.gov

In the context of phenoxazinones, docking studies have been performed to understand their interaction with enzymes. For instance, a docking study was conducted on a complex of nitroreductase with a 7-substituted 3H-phenoxazin-3-one probe. rsc.org Such studies can identify key amino acid residues that form hydrogen bonds or have hydrophobic interactions with the ligand, providing a rationale for the observed binding and enzymatic activity. rsc.org The binding affinities are typically evaluated based on calculated binding energies (in kcal/mol). researchgate.net

Following docking, molecular dynamics (MD) simulations can be employed to validate the stability of the predicted protein-ligand complex. researchgate.netnih.gov MD simulations track the atomic movements over time, providing insights into the dynamic stability and conformational changes of the complex in a simulated physiological environment. icts.res.in These computational tools are invaluable for predicting how modifications to the this compound structure might influence its binding affinity and selectivity for a particular enzyme target. arxiv.org

| Ligand | Enzyme Target | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| 7-((5-nitrothiophen-2-yl)methoxy)-3H-phenoxazin-3-one | Nitroreductase | Not Specified | Not Specified | Hydrogen bonding and hydrophobic interactions within the active site. | rsc.org |

| PEGA-Uridine (analogue) | Metallo-β-lactamase (B1 MBL) | ICM | -29.6 to -32.5 | Interactions with active site zinc ions and surrounding residues. | nih.gov |

| Selective non-nucleoside inhibitor | DNA methyltransferase 3A (DNMT3A) | Not Specified | Significant contribution from Arg688 | Arg688 | nih.gov |

Computational Approaches to Predict Reactivity and Transformation Pathways

Computational methods are crucial for predicting the reactivity of this compound and understanding its potential transformation pathways. As established through quantum chemical calculations, the phenoxazinone ring possesses several reactive centers. nih.gov

The reactivity of the 3H-phenoxazin-3-one system is largely dictated by its p-quinone imine fragment. nih.gov Computational models can predict the course of various reactions. For example, in the absence of an acid catalyst, reactions with amines are driven by the electron density distribution, leading to nucleophilic attack at the most electrophilic C(2) center, resulting in a nucleophilic substitution of hydrogen (SNH). nih.gov This contrasts with acid-catalyzed reactions that proceed via Schiff base formation at the C(3) carbonyl group. nih.gov

Computational studies can also elucidate the mechanisms of more complex transformations, such as the condensation of 3H-phenoxazin-3-one with ortho-substituted anilines to form N,O,S-heteropentacycles. nih.govbeilstein-journals.org These studies help rationalize the formation of different products, such as quinoxalinophenoxazines or triphenodioxazines, depending on the reactants and conditions. nih.gov Similarly, the proposed catalytic cycle for the biomimetic oxidation of o-aminophenol to 2-amino-3H-phenoxazin-3-one by copper complexes can be investigated and supported by computational models, clarifying the role of intermediates and the reaction mechanism. mdpi.com These predictive capabilities are essential for optimizing synthetic routes and exploring the chemical space of new phenoxazinone derivatives.

Advanced Research Applications of 1 Methyl 3h Phenoxazin 3 One and Phenoxazinone Scaffolds

Applications in Biological Staining and Fluorescent Probes

Phenoxazinone derivatives are notable for their fluorescent properties, making them valuable tools in biological imaging and as probes in biochemical assays. smolecule.comsmolecule.com The fluorescent nature of these compounds allows for the visualization and tracking of biological molecules and processes within living systems. nih.govthermofisher.com

For instance, 7-Methyl-3H-phenoxazin-3-one can be oxidized to form resorufin, a highly fluorescent dye. This transformation is utilized in various fluorescence-based assays and imaging techniques. smolecule.com The incorporation of a 2-aminophenoxazinone fragment into the structure of certain dyes and fluorescent probes can render them suitable for live-cell imaging. rsc.org The sodium salt of 7-hydroxy-3H-phenoxazin-3-one-10-oxide, also known as resazurin, is a key component in cell viability and cytotoxicity assays. labshake.comabcam.com

The development of fluorescent probes based on small organic molecules has become crucial in modern biology. nih.gov These probes provide dynamic information about the location and quantity of specific molecules without requiring genetic modification of the sample. nih.gov Phenoxazinone-based probes have been designed for various applications, including the detection of metal cations and the visualization of enzyme activity. nih.gov For example, phenoxazinone 77, which contains a 5-nitrofuranyl moiety, acts as a fluorescent probe for detecting nitroreductase activity, enabling the imaging of hypoxic tumor cells. mdpi.com This probe exhibits a significant enhancement in fluorescence upon reduction and has a low limit of detection. mdpi.com

Utilization in Biochemical Assays and Imaging Techniques

The fluorescent properties of phenoxazinones are extensively utilized in various biochemical assays and imaging techniques. smolecule.comsmolecule.com Resazurin-based assays, for example, are widely used to assess cell viability and metabolic activity. labshake.comabcam.com

Fluorescence imaging has emerged as a powerful, non-invasive method for studying biological processes in real-time. mdpi.com It offers high sensitivity and does not involve ionizing radiation. mdpi.com Phenoxazinone-based fluorescent probes are particularly useful in this context. For instance, they have been employed in hypoxia imaging, which is a promising approach for early cancer diagnosis. mdpi.com

The electrochemical synthesis of phenothiazinones, which are structurally related to phenoxazinones, has yielded novel fluorophores. researchgate.net These compounds have shown potential for bioimaging applications, such as the staining of lipid droplets in living cells. researchgate.net

Role as Chemical Biology Tools and Drug Discovery Scaffolds

The phenoxazinone scaffold is a versatile platform in chemical biology and drug discovery. mdpi.comnih.gov Its structural features allow for the generation of diverse compound libraries for screening against various biological targets. mdpi.comnih.gov

Development of Combinatorial Libraries for Screening

N-phenylquinoneimines, which are precursors to phenoxazinones, serve as building blocks for creating combinatorial libraries of heterocyclic compounds. mdpi.com These libraries are instrumental in the search for new drug candidates. mdpi.comnih.gov The ability to efficiently synthesize a wide array of phenoxazinone derivatives is critical for high-throughput screening efforts aimed at identifying novel bioactive molecules. rsc.orgnih.gov Diversity-oriented synthesis (DOS) is a key strategy in this area, enabling the exploration of a broad chemical space to discover new drugs and molecular probes. mdpi.com

Design of Advanced Functional Materials (e.g., Organic Electronics, Photonic Devices)

The electronic properties of phenoxazinone-based compounds make them attractive for applications in materials science, particularly in the development of organic electronics and photonic devices. smolecule.comsmolecule.comntnu.no Phenoxazine-based polymers have been synthesized and characterized for their potential use as organic semiconductors in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). ntnu.no These polymers exhibit high thermal stability and reversible electrochemical oxidation, which are desirable properties for such applications. ntnu.no

Derivatives like 6-Cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one are utilized in photonic devices due to their strong photoluminescence. They can be incorporated into polymers to create light-emitting materials. The self-assembly of 9-diethylamino-5-benzo[α]phenoxazinone into micron-sized tube-like structures has been studied for its waveguiding properties, which are relevant for integrated optics. spiedigitallibrary.org Furthermore, photonic crystal sensors, which rely on changes in their optical properties upon interaction with analytes, represent another area where phenoxazinone-related structures are being explored. acs.orgntu.edu.sg

Catalytic Applications in Organic Transformations and Environmental Remediation

Phenoxazinone-based systems and their synthetic mimics have shown significant potential as catalysts in various organic reactions and for environmental cleanup. rsc.orgacs.org

The enzyme phenoxazinone synthase (PHS), which catalyzes the formation of the phenoxazinone chromophore, has inspired the development of biomimetic catalysts. rsc.orgijcce.ac.irmdpi.com These synthetic catalysts, often based on metal complexes, aim to replicate the efficiency and selectivity of the natural enzyme. ijcce.ac.irphyschemres.org For example, copper, cobalt, and manganese complexes have been investigated for their ability to catalyze the aerobic oxidation of o-aminophenols to 2-aminophenoxazinones. rsc.orgmdpi.commdpi.com The catalytic activity of these complexes can be tuned by modifying the ligands coordinated to the metal center. physchemres.orgbohrium.com

A notable example is a cobalt-polyphenol coordination network that mimics the activity of laccase and phenoxazinone synthase. acs.org This material has demonstrated stability and recyclability, making it a promising heterogeneous catalyst for organic transformations and the degradation of phenolic pollutants in environmental remediation. acs.org Fungi, which naturally produce enzymes like laccases, are also being explored for their ability to bioremediate dye-containing wastewaters, in some cases converting them into valuable phenoxazinone compounds. nih.govfrontiersin.org This approach offers a sustainable and environmentally friendly alternative to conventional chemical treatments. nih.govbohrium.com

Below is a table summarizing the catalytic activities of various metal complexes in the oxidation of o-aminophenol to a 2-aminophenoxazinone (APX) scaffold.

| Catalyst | Substrate | Product | Key Findings | Reference |

| Cobalt-polyphenol network | o-aminophenol | 2-aminophenoxazinone | Mimics phenoxazinone synthase, stable and recyclable catalyst. | acs.org |

| Cerium-doped manganese oxide | o-aminophenol | 2-aminophenoxazinone | Green synthesis using atmospheric oxygen as the oxidant. | rsc.org |

| Copper(II) complexes | o-aminophenol | 2-aminophenoxazinone | High catalytic efficiency, with Kcat/KM values up to 13.15 × 10^6. | rsc.org |

| Cobalt(II) complexes | o-aminophenol | 2-aminophenoxazinone | Kcat values up to 511.2 h⁻¹. | rsc.org |

| Tetranuclear copper complexes | o-aminophenol | 2-aminophenoxazinone | Pronounced phenoxazinone synthase-like activity. | mdpi.com |

| Iron(II)/(III) complexes | o-aminophenol | 2-aminophenoxazinone | Catalyze aerobic oxidative dehydrogenation. | mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products